4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo ring fused with a pyrimidine moiety, and is substituted with a 3-methylpiperidine and a m-tolyl group. Its molecular formula is and it has a molecular weight of approximately 284.36 g/mol .
The compound is primarily sourced from chemical suppliers and databases such as PubChem, where it is cataloged with various identifiers including the InChIKey: XWUYGKWBNUXLKT-UHFFFAOYSA-N . It falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures.
The synthesis of 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
These steps may vary based on specific reaction conditions and desired yields, but generally follow established synthetic pathways for heterocyclic compounds .
The molecular structure of 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
The reactivity of 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can be explored through various chemical transformations:
These reactions are crucial for developing derivatives that may enhance biological activity or alter physical properties for specific applications .
The physical properties of 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include:
These properties are essential for determining its suitability for various applications in research and pharmaceuticals .
The primary applications of 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine lie within medicinal chemistry and drug development. It is studied for:
These applications highlight the compound's versatility and potential impact on various fields within medicinal chemistry and pharmacology .
Pyrazolo[3,4-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its role as a bioisostere of the purine nucleobase adenine. This structural mimicry enables competitive binding to the ATP-binding sites of kinase targets, a property exploited in oncology drug development. The planar bicyclic system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a π-deficient heteroaromatic core. This electron-deficient character facilitates key hydrogen-bonding interactions with kinase hinge regions, while its modular synthesis allows extensive derivatization at N1, C3, C4, and C6 positions to optimize pharmacological properties [3] [7].
The scaffold's versatility is evidenced by its presence in diverse therapeutic agents, including the clinically approved Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidines exhibit antimicrobial, antiviral, and anti-inflammatory activities, underscoring their broad functional significance. Computational studies confirm that substitutions at the N1 and C4 positions significantly influence electron distribution across the ring system, modulating binding affinity and selectivity [10].
Table 1: Clinically Developed Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Compound (Code) | Primary Target | Clinical Status | Key Structural Features |
---|---|---|---|
Ibrutinib | BTK | FDA-approved | Acrylamide for covalent binding |
Sapanisertib (4) | mTORC1/2 | Phase II | Morpholine at C6, pyrazole at N1 |
Parsaclisib (5) | PI3Kδ | Phase III | Sulfonylpiperazine at C6 |
Umbralisib (6) | PI3Kδ/CK1ε | Phase III | Dimorpholino at C6, quinazoline at N1 |
The journey of pyrazolo[3,4-d]pyrimidine kinase inhibitors began with the discovery of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 in 1996 as potent SRC family kinase inhibitors. These early compounds established the fundamental pharmacophore: a C4-amino group for hinge hydrogen bonding, a hydrophobic C3-aryl group occupying the gatekeeper region, and a C6 alkyl group enhancing affinity [3] [8].
Ibrutinib’s 2013 FDA approval marked a watershed, validating irreversible inhibition via C3-acrylamide side chains. Subsequent generations addressed limitations like solubility and selectivity:
The strategic incorporation of 3-methylpiperidinyl at C4 and m-tolyl at N1 in "4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine" exemplifies rational substituent optimization:
Analogous C4-aminopiperidine derivatives (e.g., compound 10, Ki = 0.24 μM against c-Src) demonstrated improved metabolic stability (95% remaining after incubation) and permeability (PAMPA = 10 × 10⁻⁶ cm/s) [8].
m-Tolyl at N1:
Table 2: Impact of Substituents on Pyrazolo[3,4-d]pyrimidine Properties
Substituent Position | Group | Key Contributions | Example Compound Activity |
---|---|---|---|
N1 | m-Tolyl | Hydrophobic pocket occupancy; metabolic stability | Si306: c-Src IC₅₀ = 0.13 μM |
C3 | 3-Hydroxyphenyl | Solvation effects; H-bonding with Asp404 (c-Src) | 11: 5-fold ↑ affinity vs unsubstituted |
C4 | 3-Methylpiperidinyl | Solubility enhancement; cationic character for membrane penetration | 10: Aqueous solubility = 1.7 μg/mL |
C6 | Ethanolamine | Solubility; H-bonding with backbone amides | 13: Enhanced cellular uptake |
Synergistically, these modifications enhance targeted kinase inhibition:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: